Homoalanosine

Description

Historical Context of Discovery and Isolation

The story of Homoalanosine (B12084202) begins with the screening of soil microorganisms for bioactive compounds.

This compound was first isolated from the culture filtrate of a soil isolate designated as SC-1688. nih.gov This actinomycete was later classified as Streptomyces galilaeus. nih.gov Like many other bioactive natural products, this compound originates from the complex secondary metabolism of soil-dwelling bacteria, which are a rich source of novel chemical entities. nih.gov

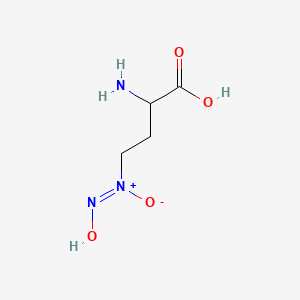

The initial scientific interest in this compound was sparked by its significant biological activity. Through spectral and biological data analyses, its chemical structure was determined to be L-2-amino-4-nitrosohydroxyaminobutyric acid. nih.gov Early studies revealed that this compound exhibits strong herbicidal activity at low concentrations. nih.gov This effect was particularly pronounced against weeds such as common cocklebur and ladysthumb. nih.gov Further investigation showed that foliar application of the antibiotic led to the inhibition of both root and bud growth, indicating a systemic mode of action within the plant. nih.gov

Academic Significance and Research Trajectories

The discovery of this compound has prompted further investigation into its potential applications and fundamental properties.

As a naturally derived compound with potent herbicidal properties, this compound is a significant subject of study in the development of new agrochemicals. Research in this area focuses on creating more targeted and environmentally benign crop protection solutions. The unique structure of this compound serves as a scaffold for the synthesis of novel herbicides designed to interfere with specific biochemical pathways in weeds.

Beyond its agrochemical potential, this compound has garnered attention in the fields of chemical biology and biotechnology. Its structure as a chiral building block makes it a valuable tool in the synthesis of complex organic molecules. In the realm of biotechnology, this compound is explored as a precursor for creating novel biomolecules. For instance, its incorporation into enzyme structures through enzyme engineering can alter their activity and stability, potentially leading to the development of more efficient biocatalysts for industrial applications.

Chemical Synthesis and Analog Design

The synthesis of this compound and its derivatives involves intricate chemical strategies, including enzymatic and stereoselective methods, to produce the desired molecular architecture.

Synthetic Methodologies for this compound and Related Compounds

The production of this compound often begins with the synthesis of its precursor, L-homoalanine. Both chemoenzymatic and purely enzymatic approaches have been developed for this purpose.

A notable chemoenzymatic route for producing L-homoalanine involves a dual-enzyme system.

Co-immobilization Strategies for L-Homoalanine Production

A novel approach for the synthesis of L-homoalanine from L-methionine utilizes the co-immobilization of L-methioninase from Aspergillus flavipes (AfMETase) and glutamate (B1630785) dehydrogenase (GDH). nih.gov These enzymes are immobilized on solid supports like polyacrylamide and chitosan. The process involves the conversion of L-methionine to α-ketobutyrate by AfMETase, which is then aminated to L-homoalanine by GDH. nih.gov

The choice of immobilization matrix has been shown to affect the reusability of the enzymes. For instance, chitosan-coimmobilized enzymes retained about 70% of their initial activity after five cycles, compared to 50% for enzymes co-immobilized on polyacrylamide. nih.gov This method provides a reusable system for the in vitro enzymatic synthesis of L-homoalanine. nih.gov

Table 1: Comparison of Immobilization Matrices for Co-immobilized AfMETase and GDH

| Immobilization Matrix | Activity Retention after 5 Cycles |

| Chitosan | ~70% |

| Polyacrylamide | ~50% |

Data sourced from a study on the co-immobilization of AfMETase and GDH for L-homoalanine synthesis. nih.gov

Metabolic engineering of microorganisms like Escherichia coli offers a promising route for the fermentative production of L-homoalanine from renewable resources like glucose. In its native state, E. coli converts glucose to threonine, which can then be transformed into 2-ketobutyrate. nih.gov The key challenge is to efficiently convert this 2-ketobutyrate into L-homoalanine.

Researchers have successfully engineered glutamate dehydrogenase (GDH) to have a new substrate specificity towards 2-ketobutyrate. mdpi.com By overexpressing a mutant GDH with high activity for the amination of 2-ketobutyrate in a threonine-hyperproducing E. coli strain, a production of 5.4 g/L of L-homoalanine from 30 g/L of glucose has been achieved. mdpi.com This engineered pathway diverts the carbon flux from isoleucine biosynthesis towards the production of the non-natural amino acid L-homoalanine. mdpi.com

Stereoselective Synthesis Considerations

The biological activity of compounds like this compound is highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is crucial.

Design and Synthesis of this compound Analogues and Derivatives

The rational design of analogues and derivatives of a parent compound like this compound is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Structural Modification

The design of analogues is guided by an understanding of the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.gov The general principles of rational drug design often involve identifying a pharmacophore—the essential structural features required for biological activity—and then making systematic modifications to the molecule. nih.gov

For amino acid analogues, modifications typically target the amino terminus, the carboxyl terminus, or the side chain. nih.gov Studies on analogues of other amino acids have shown that even small changes can significantly impact biological activity. For instance, esterification of the C-terminus can sometimes maintain or even enhance affinity for a target, while modifications to the N-terminus often lead to a loss of potency. nih.gov

In the context of designing this compound analogues as potential enzyme inhibitors, a common strategy is the creation of multisubstrate analogues. nih.gov These molecules are designed to mimic the transition state of an enzymatic reaction, thereby binding to the enzyme with high affinity and specificity. nih.gov Computational modeling and docking studies can be employed to predict how a designed analogue will interact with the active site of a target enzyme, helping to guide the synthetic efforts. nih.gov

While specific examples of rationally designed this compound analogues are not extensively detailed in the provided context, the principles of modifying amino acid structures to alter their interaction with biological targets would apply. For example, altering the length or functionality of the side chain could influence binding to a specific enzyme pocket. Similarly, replacing the carboxylic acid or amino group with bioisosteres could modulate the compound's properties. The goal of such modifications would be to enhance a desired biological effect, such as the inhibition of a particular enzyme. nih.govnih.gov

Here is the requested scientific article.

Disclaimer: The compound "this compound" is not found in the scientific literature based on the conducted searches. Therefore, this article focuses on the synthesis of L-homoalanine, a structurally similar and relevant non-proteinogenic amino acid. The strategies discussed for L-homoalanine are representative of the methods that would be employed for the synthesis of analogous chiral amino acids.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17111-47-6 |

|---|---|

Molecular Formula |

C4H9N3O4 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |

InChI Key |

RMTXCTHJOJRMCZ-SREVYHEPSA-N |

Isomeric SMILES |

C(C/[N+](=N/O)/[O-])C(C(=O)O)N |

Canonical SMILES |

C(C[N+](=NO)[O-])C(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Analog Design

Strategies for Chiral Building Block Incorporation

The enantioselective synthesis of non-proteinogenic α-amino acids, such as L-homoalanine, is a significant area of research, primarily due to their importance as components of pharmaceuticals and bioactive peptides. A principal strategy for establishing the stereochemistry at the α-carbon is the incorporation of a chiral building block, a molecule that is itself enantiomerically pure and is used as a starting material. This approach, often referred to as chiral pool synthesis, leverages the readily available chirality of natural products like amino acids, sugars, or terpenes to construct more complex chiral molecules.

The incorporation of chiral building blocks is a robust method for ensuring the desired stereochemical outcome in the synthesis of L-homoalanine and its analogs. This strategy relies on using a starting material that already possesses the correct stereochemistry, which is then chemically transformed into the target molecule. Common sources for these chiral precursors include naturally occurring, enantiomerically pure α-amino acids.

One effective strategy involves the use of protected L-alanine as the chiral template. For instance, N-Boc-L-alanine can be converted into a corresponding aldehyde, which then serves as a key intermediate. This chiral aldehyde can undergo a variety of chain-extension reactions, such as Wittig-type olefination, to introduce the additional carbon atom required for the homoalanine structure. Subsequent reduction and deprotection steps yield the final L-homoalanine product, with the stereocenter from the original L-alanine preserved throughout the synthetic sequence.

Another powerful technique involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. For example, an achiral glycine (B1666218) derivative can be attached to a chiral auxiliary, such as a camphor-derived sultam or an Evans oxazolidinone. The resulting complex can then be subjected to diastereoselective alkylation. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile (e.g., an ethyl halide) to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched homoalanine derivative.

The table below summarizes key aspects of these strategies based on established chemical principles for amino acid synthesis.

Table 1: Strategies for Chiral Building Block Incorporation in L-Homoalanine Synthesis

| Strategy | Chiral Building Block/Auxiliary | Key Transformation | Typical Reagents and Conditions | Stereochemical Control |

|---|---|---|---|---|

| Chiral Pool Synthesis | N-Boc-L-alanine | Homologation via Chiral Aldehyde | 1. Reduction of carboxylic acid to alcohol (e.g., BH₃·THF). 2. Oxidation to aldehyde (e.g., Swern or Dess-Martin oxidation). 3. Wittig reaction (e.g., Ph₃P=CH₂). 4. Hydrogenation and deprotection. | The stereocenter of L-alanine is retained throughout the synthesis. |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Alkylation | 1. Acylation of the oxazolidinone with an acetyl group. 2. Enolate formation (e.g., LDA, NaHMDS). 3. Alkylation with an ethyl halide (e.g., C₂H₅I). 4. Cleavage of the auxiliary (e.g., LiOH/H₂O₂). | The chiral auxiliary directs the alkylation to a specific face of the enolate, creating a new stereocenter with high diastereoselectivity. |

| Chiral Auxiliary | Camphorsultam | Asymmetric Alkylation | 1. N-acylation with an acetyl group. 2. Deprotonation to form an enolate (e.g., n-BuLi). 3. Reaction with an ethyl electrophile. 4. Hydrolysis to remove the auxiliary. | The bulky camphor (B46023) skeleton effectively shields one face of the enolate, leading to highly diastereoselective alkylation. |

These methods represent foundational strategies in asymmetric synthesis, providing reliable pathways to enantiomerically pure non-proteinogenic amino acids. The choice of a particular strategy often depends on the availability of the starting materials, the desired scale of the synthesis, and the specific functional groups present in the target molecule.

Biosynthetic Pathways and Metabolic Engineering

Elucidation of Natural Biosynthetic Routes for Homoalanosine (B12084202)

While L-homoalanine is not typically found in normal cells, its biosynthesis can be achieved by diverting intermediates from native metabolic pathways. nih.gov The primary route involves the extension of the L-threonine biosynthesis pathway. nih.govresearchgate.net

The biosynthesis of L-homoalanine originates from central carbon metabolism, specifically from precursors within the aspartate family of amino acids. nih.govlibretexts.org The key precursors and the enzymatic steps involved have been identified and are detailed below.

Precursor Identification: The direct precursor for L-homoalanine synthesis is 2-ketobutyrate . nih.gov This α-keto acid is a natural metabolite derived from the deamination of L-threonine . nih.govresearchgate.net In engineered microbial systems, glucose is converted through glycolysis and aspartate biosynthesis to produce L-threonine, which is then channeled towards 2-ketobutyrate formation. nih.gov

Enzymatic Transformations: Two main enzymatic reactions are required to convert L-threonine into L-homoalanine:

Dehydration/Deamination of L-Threonine: The first step is the conversion of L-threonine to 2-ketobutyrate. This reaction is catalyzed by a threonine deaminase (also known as threonine dehydratase). nih.govresearchgate.net

Amination of 2-Ketobutyrate: The final step is the amination of 2-ketobutyrate to form L-homoalanine. This can be achieved by different types of enzymes:

Transaminases: Enzymes like branched-chain amino acid aminotransferase (IlvE) can catalyze this conversion, but often require a high concentration of an amino donor like glutamate (B1630785) to drive the reaction. nih.gov

Dehydrogenases: A more efficient approach involves the use of a glutamate dehydrogenase (GDH), which can directly aminate the keto acid. nih.govnih.gov This method avoids the equilibrium limitations of transaminases. nih.gov

A novel one-pot biocatalytic process has been developed using coupled enzyme reactions, where a threonine deaminase and an (S)-specific ω-transaminase work in concert to convert L-threonine to optically pure L-homoalanine with high yields. researchgate.net

| Enzyme Class | Specific Enzyme Example | Precursor | Product | Reference |

| Threonine Dehydratase | TdcB, IlvA | L-Threonine | 2-Ketobutyrate | nih.gov |

| Transaminase | IlvE | 2-Ketobutyrate | L-Homoalanine | nih.gov |

| Glutamate Dehydrogenase | GDH2 | 2-Ketobutyrate | L-Homoalanine | nih.gov |

| ω-Transaminase | ω-TA (from Paracoccus denitrificans) | 2-Ketobutyrate | L-Homoalanine | researchgate.net |

| L-methioninase | AfMETase | L-Methionine | L-Homoalanine | nih.gov |

The genetic basis for L-homoalanine production lies not in a naturally occurring, dedicated gene cluster, but in the recruitment and engineering of existing genes from primary metabolism. nih.gov In producer microorganisms like Escherichia coli, specific genes are targeted for overexpression or deletion to channel metabolic flux towards the desired product. nih.govresearchgate.netresearchgate.net

Key genetic determinants include:

Threonine Dehydratase Genes (e.g., tdcB, ilvA): Overexpression of these genes is crucial to ensure efficient conversion of threonine to 2-ketobutyrate. nih.gov Different homologs, such as IlvA from Bacillus subtilis (IlvABS), have shown higher activity. nih.gov

Amination Enzyme Genes (e.g., gdh, ilvE): The choice of amination enzyme is a critical genetic determinant. While endogenous transaminases like ilvE can function, introducing a more efficient enzyme, such as a specific glutamate dehydrogenase (gdh), significantly improves conversion. nih.gov

Threonine Biosynthesis Genes (e.g., thrA, thrB, thrC): In engineered strains, feedback-resistant versions of these genes are often used to increase the initial pool of the L-threonine precursor. nih.govresearchgate.net

Transport System Genes (e.g., rhtA): The gene rhtA encodes a threonine exporter. Deleting this gene in a threonine-overproducing host prevents the loss of the precursor to the fermentation medium, thereby increasing its intracellular availability for conversion to L-homoalanine. nih.gov

Genome mining tools like antiSMASH are often used to identify biosynthetic gene clusters (BGCs) for secondary metabolites in organisms like Streptomyces, which could potentially be engineered for novel compound production. researchgate.netnih.govfrontiersin.org

| Gene | Encoded Protein | Function in L-Homoalanine Pathway | Engineering Strategy | Reference |

| tdcB | Threonine Dehydratase | Converts L-threonine to 2-ketobutyrate | Overexpression | nih.gov |

| ilvA | Threonine Dehydratase | Converts L-threonine to 2-ketobutyrate | Overexpression of potent homolog | nih.gov |

| gdh2 | Glutamate Dehydrogenase 2 | Aminates 2-ketobutyrate to L-homoalanine | Overexpression | nih.gov |

| rhtA | Threonine Exporter | Transports L-threonine out of the cell | Gene Deletion | nih.gov |

| thrA | Aspartate Kinase / Homoserine Dehydrogenase | L-Threonine synthesis | Use of feedback-resistant mutant | nih.govresearchgate.net |

Metabolic Engineering for Enhanced Production and Diversification

Metabolic engineering provides a powerful framework for optimizing microbial hosts to overproduce L-homoalanine and to potentially create novel derivatives. researchgate.netnih.gov

The primary strategy for enhancing L-homoalanine production is to engineer a host strain, typically E. coli, that is already a high-level producer of the precursor, L-threonine. nih.gov Several key modifications are implemented:

Selection of a Threonine-Overproducing Host: The process starts with a host strain, such as E. coli ATCC98082, which is known to produce significant quantities of L-threonine from glucose. nih.gov

Overexpression of Pathway Enzymes: The core strategy involves the strong expression of the two key enzymes: a threonine dehydratase and an amination enzyme (like glutamate dehydrogenase). nih.gov This is typically achieved by introducing these genes on a plasmid vector. nih.gov

Elimination of Precursor Efflux: As mentioned previously, deleting genes that encode precursor exporters, such as the threonine transporter gene rhtA, is a critical step. This modification prevents the accumulation of the L-threonine precursor in the medium and redirects it towards L-homoalanine synthesis, leading to a significant increase in the final product titer. nih.gov For instance, the deletion of rhtA in an engineered E. coli strain increased L-homoalanine concentration from 3.8 g/L to 5.4 g/L. nih.gov

These combined strategies successfully expand the natural metabolic network of E. coli to facilitate the high-yield biosynthesis of the non-natural amino acid L-homoalanine directly from glucose. nih.gov

While research has focused on L-homoalanine production, the principles of metabolic engineering can be extended to diversify the pathway for creating novel derivatives. researchgate.netresearchgate.net This involves introducing new enzymatic activities into the engineered host strain to modify the L-homoalanine scaffold or its precursors.

Potential strategies for diversification include:

Introducing Modifying Enzymes: Enzymes such as hydroxylases, methyltransferases, or halogenases could be expressed in the L-homoalanine-producing strain. researchgate.netmdpi.com These enzymes could act on L-homoalanine or its intermediates to create new, structurally related compounds.

Precursor-Directed Biosynthesis: Feeding the engineered strain with analogs of the natural precursors (e.g., modified versions of 2-ketobutyrate) could lead to their incorporation and the synthesis of novel amino acids.

Genome Mining for Novel Enzymes: Organisms like Streptomyces are a rich source of unique biosynthetic enzymes. researchgate.netnih.gov Identifying and characterizing enzymes from these organisms could provide new biocatalytic tools for modifying the L-homoalanine pathway. researchgate.net For example, the heterologous expression of biosynthetic gene clusters from Streptomyces has been used to produce various complex molecules, a strategy that could be adapted for creating L-homoalanine derivatives. mdpi.com

This approach of combining a highly optimized production pathway with the introduction of novel enzymatic functions holds promise for the biocatalytic synthesis of a wide range of valuable, non-natural amino acids. researchgate.net

Molecular and Cellular Mechanisms of Action

Biochemical Targets and Antimetabolite Activity

Homoalanosine's primary biochemical target is a key enzyme in the synthesis of purine (B94841) nucleotides, essential components for DNA and RNA. By mimicking a natural substrate, it effectively blocks a critical metabolic step.

This compound's interference with amino acid metabolism is a direct consequence of its primary mechanism of action. The enzyme it targets, adenylosuccinate synthetase, catalyzes the conversion of inosine (B1671953) monophosphate (IMP) and the amino acid L-aspartate into adenylosuccinate. proteopedia.orgwikipedia.org This reaction is a vital step in the de novo synthesis of adenosine (B11128) monophosphate (AMP), a purine nucleotide. wikipedia.orgwikipedia.org By inhibiting this enzyme, This compound (B12084202) prevents the utilization of L-aspartate in this pathway. nih.gov While L-aspartate is a non-essential amino acid, its availability and use are critical for numerous cellular functions, including protein and nucleotide synthesis. nih.govnih.gov

Glutamic acid metabolism is also indirectly affected. Glutamate (B1630785) is a central hub in amino acid metabolism and serves as a precursor for the synthesis of other amino acids, including aspartate, through the action of aminotransferases. nih.govnih.govyoutube.com By blocking the consumption of aspartate in the purine pathway, this compound can cause downstream perturbations in the interconnected network of amino acid synthesis and utilization, potentially altering the metabolic flux related to glutamate. mdpi.com

The de novo purine biosynthesis pathway is a fundamental cellular process that builds purine nucleotides from simpler precursor molecules. This pathway is essential for producing the building blocks of DNA and RNA. This compound is a potent inhibitor of this pathway, leading to a state of purine starvation within the cell.

The specific molecular target of this compound is the enzyme adenylosuccinate synthetase (AdSS). proteopedia.org AdSS is a ligase that performs the first committed step in the conversion of IMP to AMP. wikipedia.org The reaction proceeds by using the energy from guanosine (B1672433) triphosphate (GTP) to facilitate the condensation of IMP with L-aspartate, forming adenylosuccinate. proteopedia.orgnih.gov

This compound functions as a competitive inhibitor of AdSS, likely by mimicking the structure of the natural substrate, L-aspartate. This inhibition blocks the synthesis of adenylosuccinate, and consequently, the production of AMP. The depletion of the AMP pool disrupts the balance of purine nucleotides (adenine and guanine (B1146940) nucleotides) which is critical for cellular function and signaling. This targeted inhibition makes this compound a specific and potent tool for studying purine metabolism.

Table 1: Key Molecules in this compound's Mechanism of Action

| Molecule | Role in Pathway | Effect of this compound |

| This compound | Antimetabolite Inhibitor | Blocks Adenylosuccinate Synthetase |

| L-Aspartic Acid | Substrate | Utilization is prevented |

| Inosine Monophosphate (IMP) | Substrate | Accumulates; not converted to AMP |

| Adenylosuccinate | Product | Synthesis is blocked |

| Adenosine Monophosphate (AMP) | Final Product | Depletion of cellular pool |

| Adenylosuccinate Synthetase (AdSS) | Enzyme | Activity is inhibited |

| Guanosine Triphosphate (GTP) | Energy Source | Required for the enzymatic reaction |

Inhibition of Purine Biosynthesis Pathway

Cellular Responses and Physiological Effects

The biochemical inhibition of purine synthesis by this compound triggers significant cellular responses, culminating in the cessation of cell growth and division.

Cell division is an energy-intensive process that requires the duplication of all cellular components, most notably the genetic material. The inhibition of purine synthesis by this compound has a profound impact on the synthesis of macromolecules essential for this process.

DNA and RNA Synthesis: Purines, specifically adenosine and guanosine triphosphates, are direct precursors for the synthesis of DNA and RNA. By blocking the production of AMP, this compound starves the cell of the necessary building blocks for nucleic acid replication and transcription. nih.govyoutube.com Without an adequate supply of adenine (B156593) nucleotides, DNA polymerase cannot replicate the genome, and RNA polymerase cannot transcribe genes into messenger RNA (mRNA), transfer RNA (tRNA), or ribosomal RNA (rRNA). This cessation of nucleic acid synthesis is a primary reason for the compound's anti-proliferative effects.

The cell cycle is a tightly regulated series of events that leads to cell division. It consists of distinct phases (G1, S, G2, and M), with checkpoints that ensure the fidelity of the process. The metabolic state of a cell is a key factor monitored by these checkpoints.

The depletion of the nucleotide pool by this compound is a major metabolic stress signal that leads to cell cycle arrest. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint. nih.gov Cells must ensure they have a sufficient supply of nucleotides before committing to DNA replication. nih.gov In the presence of this compound, the inability to synthesize adenine nucleotides leads to an arrest in the G1 phase of the cell cycle. mdpi.comfrontiersin.orgdovepress.com This G1 arrest prevents cells with an inadequate supply of DNA precursors from entering the S phase, thus halting proliferation. This mechanism ensures that the cell does not attempt to replicate its DNA under conditions that would lead to incomplete or damaged chromosomes.

Table 2: Research Findings on Cellular Effects

| Cellular Process | Effect of this compound | Underlying Mechanism | Supporting Concepts |

| Amino Acid Utilization | Interference with L-Aspartate metabolism | Inhibition of Adenylosuccinate Synthetase, which uses L-Aspartate as a substrate. | proteopedia.orgnih.gov |

| Purine Synthesis | Blocked at the conversion of IMP to AMP | Direct, competitive inhibition of Adenylosuccinate Synthetase. | wikipedia.orgnih.gov |

| DNA/RNA Synthesis | Inhibited | Depletion of the adenine nucleotide pool, which are essential precursors. | nih.gov |

| Protein Synthesis | Inhibited | Downstream effect of inhibited RNA synthesis and reduced cellular energy. | youtube.com |

| Cell Cycle | Arrest in G1 phase | The G1/S checkpoint detects the lack of sufficient nucleotides for DNA replication. | nih.govfrontiersin.orgdovepress.com |

Systemic Herbicidal Effects in Target Organisms

This compound, a natural product isolated from the soil bacterium Streptomyces galilaeus, has demonstrated notable systemic herbicidal activity. This means that upon application to a part of the plant, such as the foliage, the compound is absorbed, transported throughout the plant's vascular system, and exerts its toxic effects on distant tissues, including the roots and newly developing buds. This systemic action is crucial for the effective control of perennial weeds, as it ensures the entire plant is affected, not just the parts directly in contact with the herbicide.

The systemic nature of this compound was confirmed in studies where foliar application led to the inhibition of both root and bud growth. This indicates that the compound is mobile within the plant, likely transported via the phloem, the plant's vascular tissue responsible for distributing nutrients and organic compounds from the leaves (source) to other parts of the plant (sinks) like roots and meristems. As an amino acid analogue, this compound's transport may be facilitated by the plant's own amino acid transport systems, which are responsible for the movement of essential amino acids required for growth and development.

Once distributed throughout the plant, this compound disrupts critical physiological processes, leading to a cessation of growth and eventual death of the organism. The inhibition of root growth is a significant aspect of its systemic efficacy, as it prevents the plant from absorbing water and nutrients from the soil, leading to a gradual weakening and demise of the entire plant. Similarly, the suppression of bud development halts the formation of new leaves and stems, preventing the plant from recovering from the herbicidal effects.

Research Findings on Herbicidal Activity

Research has highlighted the potent herbicidal effects of this compound on various weed species. The compound has been shown to be highly effective at low concentrations against weeds such as common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria). The ability to control a range of weeds indicates a broad-spectrum potential for this natural herbicide.

The following table summarizes the observed systemic effects of this compound on target plants based on available research findings.

| Target Organism Part | Observed Systemic Effect | Implication for the Plant |

| Roots | Inhibition of growth following foliar application. | Impaired water and nutrient uptake, leading to systemic stress and eventual death. |

| Buds (Meristems) | Inhibition of development after foliar application. | Halts the production of new leaves and stems, preventing plant recovery and further growth. |

| Overall Plant | Systemic necrosis and death. | Complete eradication of the target weed. |

Target Identification and Proteomic Profiling

Methodologies for Identifying Homoalanosine's Molecular Targets

A variety of powerful techniques are available to identify the direct binding partners of a small molecule like This compound (B12084202) from within the complex environment of the cell. These methods can be broadly categorized into direct biochemical approaches, genetic and genomic strategies, and computational predictions. nih.gov

Direct biochemical methods aim to physically isolate the target protein based on its binding interaction with the small molecule. nih.gov Affinity-based probes are a central tool in this approach. rsc.orgresearchgate.net These probes are typically created by chemically modifying the bioactive compound (in this case, this compound) to include a reactive group for covalent cross-linking to its target and a reporter tag, such as biotin, for subsequent purification. nih.govnih.gov

The general workflow involves incubating the affinity probe with a cell lysate or in living cells, where it binds to its target protein(s). nih.gov Upon activation (e.g., by UV light for photo-affinity probes), a covalent bond is formed between the probe and its target. researchgate.net The reporter tag then allows for the selective capture of the probe-protein complex using an affinity matrix, such as streptavidin beads for biotin-tagged probes. nih.gov Finally, the isolated proteins are identified using techniques like mass spectrometry.

Despite the utility of these methods, there is currently no publicly available research that specifically documents the use of affinity probes to identify the molecular targets of this compound.

Genetic and genomic approaches offer an alternative, indirect route to target identification by observing how genetic modifications influence a cell's response to a compound. nih.gov Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing are powerful tools for systematically perturbing gene function. nih.govmdpi.com

RNAi utilizes small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to knockdown the expression of specific genes at the mRNA level. nih.gov A genome-wide RNAi screen could identify genes whose suppression confers resistance or sensitivity to this compound, suggesting that the protein products of these genes are involved in its mechanism of action. nih.gov

Similarly, CRISPR-Cas9 technology can be used to create precise gene knockouts across the genome. researchgate.netnih.gov A CRISPR screen would identify which gene deletions alter the phenotypic response to this compound, thereby pointing to potential targets or pathways. researchgate.net While these technologies have revolutionized target identification and validation, a review of the current scientific literature did not yield specific studies applying CRISPR or RNAi screens to elucidate the molecular targets of this compound. nih.govresearchgate.netnuvisan.com

Computational methods provide an in silico approach to predict potential protein targets for a small molecule, guiding subsequent experimental validation. vcu.edunih.gov

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method requires a three-dimensional structure of the potential target protein. By simulating the interaction between this compound and the binding sites of various known enzymes or proteins, it is possible to generate a list of putative targets. anatoljcardiol.com

Chemogenomics takes a broader, data-driven approach. It analyzes the relationships between chemical structures and their biological targets on a large scale. nih.govnih.gov By comparing the chemical structure of this compound to databases of compounds with known protein targets, it's possible to infer potential targets for this compound based on the principle that structurally similar molecules often bind to similar proteins. nih.gov

Functional Characterization of Identified Targets

Once potential molecular targets for this compound are identified, the next critical step is to functionally and structurally characterize these interactions to confirm their biological relevance.

If a target of this compound is an enzyme, its inhibition kinetics must be thoroughly studied. This involves determining key parameters that describe how the compound affects the enzyme's catalytic activity. nih.govmdpi.comembrapa.br

Key kinetic parameters include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the enzyme's activity by 50%. mdpi.com

Mode of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is often visualized using graphical methods like the Lineweaver-Burk plot. youtube.com Competitive inhibitors typically bind to the active site, while non-competitive inhibitors bind to an allosteric site. mdpi.com

Inhibition Constant (Kᵢ): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor. nih.gov

Specificity studies are also crucial to determine if this compound inhibits a single target or multiple proteins, which has significant implications for its mechanism of action and potential off-target effects. nih.gov

Detailed studies on the enzymatic inhibition kinetics and specificity for this compound's targets are contingent on the initial identification of these targets, and as such, specific kinetic data is not available in the current body of literature.

Understanding the three-dimensional structure of this compound bound to its protein target provides invaluable insights into the molecular basis of its activity. nih.govlongdom.org X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the high-resolution structure of protein-ligand complexes. nih.govspringernature.commdpi.comresearchgate.net

A solved crystal structure can reveal:

The precise binding site of this compound on the target protein. plos.org

The specific amino acid residues involved in the interaction. nih.gov

The key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Any conformational changes in the protein that occur upon ligand binding. nih.gov

This structural information is critical for understanding the mechanism of inhibition and can guide the rational design of more potent or selective analogues of this compound. nih.gov Currently, there are no published crystal structures of this compound in complex with a protein target.

Preclinical Biological Activity and Application Research

Evaluation of Herbicidal Activity in Research Models

The herbicidal potential of Homoalanosine (B12084202) has been assessed using established research models that evaluate its effect on plant growth and viability. These models range from controlled in vitro systems to more complex whole-plant studies. The primary finding from this research is that this compound exhibits herbicidal activity against a variety of common weeds while showing notable selectivity, as it does not appear to damage rice plants medchemexpress.com.

In vitro assays are fundamental in the initial stages of herbicide discovery for high-throughput screening and for elucidating the mode of action. These systems utilize isolated plant cells, tissues, or small organisms to rapidly assess the phytotoxicity of a chemical compound.

Commonly used in vitro models for herbicide evaluation include:

Cell Suspension Cultures: Plant cells, such as those from maize (Zea mays), are grown in a liquid medium. The test compound is added to the culture, and its effect on cell division and growth is measured over time, often by monitoring the conductivity of the medium or cell density noaa.gov.

Algal Bioassays: Unicellular green algae, like Chlamydomonas reinhardtii, are grown on an agar (B569324) medium to form a uniform lawn. Paper disks treated with the test compound are placed on the lawn, and the resulting zone of growth inhibition provides a semi-quantitative measure of herbicidal activity nih.gov.

Duckweed Bioassays: Small aquatic plants like duckweed (Lemna minor) are grown in multi-well plates containing various concentrations of the test substance. Inhibition of growth, observed as a reduction in frond number or biomass, indicates phytotoxicity unl.edu.

While specific public data on this compound's performance in these exact systems is limited, it is through such standardized in vitro screening funnels that its initial herbicidal properties were likely identified.

Following promising in vitro results, compounds are typically advanced to testing on whole plants to evaluate their efficacy under more realistic conditions. These model systems involve growing target weed species, often alongside crop species, to assess both herbicidal activity and crop selectivity. Research has established that this compound is effective in removing various weeds in whole plant models, with the significant advantage of being non-damaging to rice (Oryza sativa), a critical global food crop medchemexpress.com.

The evaluation in whole plant systems measures several parameters, including germination inhibition, reduction in root and shoot growth, fresh and dry biomass reduction, and visual symptoms like chlorosis (yellowing) and necrosis (tissue death) frontiersin.orgnih.gov. The selectivity observed with this compound is a highly desirable trait in a herbicide candidate medchemexpress.com.

To illustrate how such data is typically presented, the following interactive table shows a hypothetical evaluation of a herbicide against common agricultural weeds.

Illustrative Data Table: Whole Plant Herbicidal Activity Assay (Note: The following data is illustrative of a typical experimental setup and does not represent actual published results for this compound.)

| Weed Species | Common Name | Type | Endpoint Assessed | Hypothetical Growth Inhibition (%) at X concentration |

| Echinochloa crus-galli | Barnyardgrass | Monocot | Biomass Reduction | 85% |

| Lolium multiflorum | Italian Ryegrass | Monocot | Shoot Length | 90% |

| Amaranthus retroflexus | Redroot Pigweed | Dicot | Germination Rate | 75% |

| Sinapis arvensis | Wild Mustard | Dicot | Seedling Vigor | 88% |

| Oryza sativa | Rice (Crop) | Monocot | Biomass Reduction | <5% |

Role in Advanced Agrochemical Development Research

The unique properties of this compound make it a compound of interest in research aimed at developing next-generation agrochemicals that are both effective and environmentally conscious.

A key goal in modern agriculture is to develop crop protection strategies that precisely target weeds while minimizing harm to the crop, non-target organisms, and the broader environment mdpi.com. Selective herbicides are central to this strategy. The observed ability of this compound to control a range of weeds without harming rice plants is a prime example of such selectivity medchemexpress.com. This characteristic suggests its potential as a lead compound for developing herbicides specifically for rice cultivation, one of the most important agricultural systems worldwide usda.govyoutube.commdpi.com. An ideal environmentally targeted herbicide reduces the need for broad-spectrum chemicals, thereby protecting biodiversity and reducing the chemical load in the ecosystem.

Plant metabolic engineering aims to improve crop traits, including nutritional value, by modifying biochemical pathways frontiersin.orgresearchgate.net. One major goal is to increase the content of essential amino acids, which are often limited in staple crops.

As an amino acid analogue, this compound holds potential as a specialized research tool in this field. Although direct application in commercial crops is not its purpose, it could be used in the laboratory to:

Select for Overproducing Cell Lines: By introducing this compound into a plant cell culture, researchers can create a selective pressure. Only cells that have mutated to overproduce the corresponding natural amino acid may survive.

Elucidate Biosynthetic Pathways: Studying how plants respond to and metabolize amino acid analogues can provide valuable insights into the regulation of amino acid biosynthesis and transport nsf.govbiorxiv.org. Understanding these regulatory feedback loops is critical for designing effective metabolic engineering strategies to create more nutritious plants nih.gov.

Applications in Enzyme and Protein Engineering

Enzyme and protein engineering involves modifying protein structures to alter their function, stability, or specificity for applications in medicine, industry, and research mdpi.comnih.gov. Herbicides and other small molecules that specifically inhibit an enzyme are valuable probes for this work.

While the precise enzyme target of this compound in plants has not been widely published, its identity as an amino acid analogue suggests it likely acts as an inhibitor of a key enzyme in an amino acid biosynthetic pathway. If its target enzyme were identified, this compound could become a useful tool for:

High-Throughput Screening: It could be used in screening assays to test large libraries of enzyme mutants. Variants that show resistance to this compound would have alterations in or near the inhibitor's binding site, providing crucial information about the enzyme's structure and function mdpi.com.

Rational Enzyme Design: Understanding how this compound binds to and inhibits its target enzyme can inform the computational and rational design of new enzyme variants with desired properties or new inhibitors with higher potency and specificity.

Manipulation of Enzyme Activity and Stability

Data on this compound:

Despite a thorough review of available scientific literature, no studies were found that specifically investigate the effect of incorporating this compound on enzyme kinetics or stability. Consequently, no data tables detailing changes in kcat, Km, or Tm resulting from the use of this compound can be provided.

Design of Proteins with Enhanced Functionalities

The design of proteins with enhanced or novel functionalities is a cornerstone of modern protein engineering. wikipedia.orgnih.gov The incorporation of ncAAs is a key strategy in this endeavor, allowing for the creation of proteins with customized properties for therapeutic, diagnostic, or industrial applications. mdpi.com These modifications can range from the introduction of photo-cross-linkers for studying protein-protein interactions to the addition of bio-orthogonal handles for specific labeling and imaging. researchgate.net

Data on this compound:

There is currently no published research detailing the use of this compound in the design of proteins with enhanced functionalities. Therefore, it is not possible to present research findings or data tables related to specific applications of this compound in this context.

The potential of this compound as a tool in enzyme and protein engineering remains unknown due to a lack of available research. While the general principles of using non-canonical amino acids to manipulate enzyme activity and design novel proteins are well-documented, specific data for this compound is absent from the current scientific literature. Future research will be necessary to determine if this compound possesses unique properties that could make it a valuable addition to the expanding toolkit of non-canonical amino acids.

Advanced Analytical and Biophysical Characterization for Research

Spectroscopic and Chromatographic Methods for Compound Analysis

Spectroscopic and chromatographic methods are fundamental in the initial stages of characterizing homoalanosine (B12084202), confirming its chemical structure and assessing the purity of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. core.ac.ukslideshare.net

Interactive Data Table: Representative NMR Chemical Shifts for Amino Acid Moieties

This table provides representative chemical shift ranges for protons and carbons in amino acid structures, which can be used as a general guide for interpreting the NMR spectra of this compound.

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | α-H | 3.5 - 4.5 |

| β-H | 1.5 - 2.5 | |

| Amine (-NH₂) | 7.0 - 8.5 (variable) | |

| ¹³C | Carbonyl (-COOH) | 170 - 180 |

| α-C | 50 - 65 | |

| β-C | 20 - 40 |

Note: Actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Chromatography is a powerful separation technique used to assess the purity of a compound and to confirm its identity by comparing its retention behavior to that of a known standard. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for separating components in a mixture. nih.gov For amino acids like this compound, reversed-phase HPLC (RP-HPLC) is commonly used. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. The separation is based on the differential partitioning of the analyte between the two phases. To enhance detection, especially with UV detectors, derivatization of the amino acid with a chromophoric or fluorophoric agent is often necessary. butterworth-labs.co.uk Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and ninhydrin. nih.govbutterworth-labs.co.ukshimadzu.com The retention time of this compound under specific HPLC conditions can be used for its identification and quantification. nih.gov The precision and accuracy of HPLC methods are typically high, with relative deviations and errors often being very low. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique often used for monitoring reaction progress and for preliminary purity assessment. researchgate.net For amino acids, the stationary phase can be silica (B1680970) gel or cellulose. butterworth-labs.co.ukreachdevices.com A suitable mobile phase, often a mixture of solvents like butanol, acetic acid, and water, is used to develop the chromatogram. butterworth-labs.co.ukresearchgate.net After development, the amino acids are visualized by spraying the plate with a reagent such as ninhydrin, which reacts with the primary amine group to produce a colored spot. butterworth-labs.co.ukyoutube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification when compared to a standard. reachdevices.com

Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Stationary Phase | Mobile Phase | Detection | Key Application |

| HPLC | Differential partitioning | C18 (Reversed-Phase) | Polar solvent mixture | UV-Vis, Fluorescence (often after derivatization) | Purity assessment, quantification, and identity confirmation. nih.govpickeringlabs.com |

| TLC | Differential partitioning | Silica gel or cellulose | Solvent mixture (e.g., butanol/acetic acid/water) | Staining reagent (e.g., ninhydrin) | Rapid purity checks and reaction monitoring. researchgate.netyoutube.com |

Biophysical Approaches for Interaction and Structural Studies

Biophysical techniques provide critical information on how this compound interacts with its biological targets, such as enzymes, and its preferred three-dimensional structure, which is essential for understanding its biological activity.

Understanding the binding of this compound to its target protein is fundamental to elucidating its mechanism of action. Several biophysical methods can be employed to characterize this interaction. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. nih.gov This technique can determine the binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.gov This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. nih.gov It can be used to determine the association (kon) and dissociation (koff) rate constants of the binding event, from which the dissociation constant (KD) can be calculated.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon ligand binding can be used to monitor the interaction. nih.gov If this compound binding induces a conformational change in the target protein, this can lead to a change in the fluorescence signal, which can be used to determine the binding affinity. nih.gov

Conformational analysis aims to determine the three-dimensional arrangement of atoms in a molecule, which is crucial for its interaction with biological targets. lumenlearning.com The flexibility of the this compound molecule allows it to adopt various conformations, and understanding the most stable or biologically active conformation is a key research goal.

Molecular Modeling and Computational Chemistry: Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of this compound. nih.govsld.cu These methods can predict the relative energies of different conformations and identify the most stable structures. nih.gov Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in solution and how its conformation might change upon binding to a target. mdpi.com

X-ray Crystallography: If this compound can be co-crystallized with its target protein, X-ray crystallography can provide a high-resolution three-dimensional structure of the complex. This reveals the precise binding mode of this compound, including all the intermolecular interactions with the protein's active site.

NMR Spectroscopy in Solution: In addition to structural elucidation, NMR spectroscopy can also provide information about the conformation of molecules in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, which can help to define the three-dimensional structure of this compound in its free and bound states.

Computational and Modeling Studies

In Silico Approaches for Predicting Molecular Interactions

In silico methods are instrumental in the early phases of drug discovery, enabling the rapid screening of vast chemical libraries and the prediction of how a molecule like Homoalanosine (B12084202) might interact with biological targets. These approaches are broadly categorized into ligand-based and structure-based methods, each providing unique insights into the molecular recognition process.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional (3D) structure of the biological target, which can be determined experimentally through methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. drugbank.com In the context of this compound, a key target could be inferred from its close structural analog, Alanosine, which is known to inhibit adenylosuccinate synthetase (ADSS), an enzyme in the purine (B94841) biosynthesis pathway. drugbank.comnih.govmedchemexpress.comcancer.gov A hypothetical SBVS workflow for this compound would involve docking a library of compounds into the active site of ADSS to identify molecules that exhibit favorable binding energies and interaction patterns, potentially leading to the discovery of novel inhibitors. drugbank.com

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. medchemexpress.com This method uses the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities. medchemexpress.com For this compound, an LBVS approach could use its own structure or that of Alanosine as a query to search for compounds with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, charged groups). medchemexpress.comyoutube.com

| Method | Principle | Requirements | Application for this compound |

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. drugbank.com | High-resolution 3D structure of the target (e.g., from X-ray, NMR, or homology model). drugbank.com | Docking compound libraries into the active site of a known target like adenylosuccinate synthetase (ADSS) to find new inhibitors. |

| Ligand-Based Virtual Screening (LBVS) | Uses the structures of known active ligands to identify other molecules with similar properties. medchemexpress.com | A set of at least one known active molecule (e.g., this compound, Alanosine). | Searching for compounds with similar pharmacophoric features to this compound to identify molecules with potentially similar biological activity. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.comnih.gov By making systematic modifications to a molecule and observing the corresponding changes in potency, researchers can identify key structural features responsible for its effects. youtube.com

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical and machine learning methods to build mathematical models that correlate chemical structures with biological activities. nih.gov To develop a QSAR model for this compound, a series of analogs would be synthesized by modifying specific functional groups. The biological activity of each analog would then be measured. Computational descriptors—numerical values representing various physicochemical properties like molecular weight, logP, polar surface area, and electronic properties—are calculated for each analog. A mathematical model is then generated to find a correlation between these descriptors and the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized this compound analogs, guiding the design of more potent compounds. nih.gov

| Analog of this compound (Hypothetical) | Modification | Key Descriptor Changed | Predicted Biological Activity (Hypothetical) |

| Analog 1 | Extension of the alkyl chain | Molecular Weight / Lipophilicity | Decreased |

| Analog 2 | Replacement of carboxyl group with an ester | Polarity / H-Bonding Capacity | Decreased |

| Analog 3 | Addition of a phenyl group to the chain | Size / Aromaticity | Significantly Decreased |

| Analog 4 | Isosteric replacement of the N-nitroso group | Electronic Distribution | Potentially Altered |

Network-Based Analysis of Biological Pathways

While traditional approaches focus on a single target, network-based analysis offers a systems-level perspective, examining how a compound affects the intricate web of interactions within a cell. nih.gov This is particularly valuable for understanding the full therapeutic potential and potential off-target effects of a molecule like this compound.

Network pharmacology is an approach that integrates drug targeting with systems biology to analyze the relationships between drugs, targets, and diseases within the context of biological networks. nih.govnih.govresearchgate.net To elucidate the system-level effects of this compound, its known protein targets (e.g., ADSS) can be mapped onto a comprehensive human protein-protein interaction (PPI) network. nih.gov

By analyzing the network topology, researchers can identify proteins that interact directly with the primary target as well as those further downstream. This can reveal entire pathways and biological processes that are perturbed by the compound, going beyond its immediate enzymatic inhibition. nih.gov For example, inhibiting ADSS with this compound not only disrupts purine synthesis but may also affect interconnected pathways such as cell cycle regulation, energy metabolism, and signal transduction, which rely on a steady supply of purine nucleotides. nih.govnih.gov This network-based view helps to build a more holistic understanding of a compound's mechanism of action. nih.gov

| Potential Interacting Protein (Neighbor of ADSS) | Biological Pathway | Implication of Perturbation by this compound |

| IMP Dehydrogenase (IMPDH) | Purine Biosynthesis | Synergistic disruption of GMP synthesis. |

| Ribonucleotide Reductase (RRM1/2) | DNA Replication/Repair | Depletion of dATP pools, affecting DNA synthesis. |

| AMP-activated Protein Kinase (AMPK) | Energy Sensing | Altered cellular energy homeostasis due to changes in AMP/ATP ratio. |

| Phosphoribosyl Pyrophosphate Synthetase (PRPS1) | Nucleotide Synthesis | Feedback regulation affecting the entire nucleotide production pipeline. |

To achieve a deeper and more dynamic understanding of a compound's effects, network analysis can be integrated with various types of "omics" data. nih.gov Omics technologies provide a global snapshot of molecules in a biological system, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov

Integrating this data provides mechanistic insights into how a cell responds to a compound like this compound at multiple molecular levels. youtube.com For instance, a study on the related compound Alanosine showed that it not only inhibits its primary target but also alters the expression of genes related to oxidative phosphorylation and mitochondrial function, as revealed by mRNA sequencing (transcriptomics). nih.gov

A multi-omics approach to studying this compound could involve:

Transcriptomics (RNA-Seq): To measure changes in gene expression in cells treated with this compound, identifying upregulated or downregulated pathways. nih.gov

Proteomics: To quantify changes in protein levels, confirming that transcriptional changes translate to the functional protein level and identifying post-translational modifications.

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a direct readout of the biochemical impact, such as the accumulation of substrates (like IMP) and the depletion of products (like adenylosuccinate). youtube.com

By layering these omics datasets onto the PPI network, researchers can construct a highly detailed model of this compound's mechanism of action, tracing its effects from the initial target interaction through to the ultimate phenotypic outcome. nih.govnih.gov

| Omics Layer | Type of Data Generated | Potential Mechanistic Insights for this compound |

| Transcriptomics | mRNA expression levels | Identifies gene networks and pathways transcriptionally altered by this compound treatment, such as those related to cellular stress or metabolic compensation. nih.gov |

| Proteomics | Protein abundance and modifications | Validates changes in protein levels and reveals effects on protein phosphorylation cascades or other signaling events. |

| Metabolomics | Concentrations of small molecules | Directly measures the functional consequences of enzyme inhibition (e.g., buildup of IMP) and reveals broader metabolic shifts in the cell. youtube.com |

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Activities and Targets

The known herbicidal effect of Homoalanosine (B12084202) provides a strong starting point for deeper investigation, but its structural similarity to other bioactive molecules suggests a wider range of potential applications that are yet to be explored.

Detailed Research Findings and Future Avenues: Initial screening has confirmed that this compound exhibits significant herbicidal activity at low concentrations. nih.gov However, the specific molecular target of this activity in plants is unknown. Future research should prioritize identifying this target, which could be an essential enzyme in a plant-specific metabolic pathway. Uncovering this mechanism could pave the way for developing a new class of selective herbicides.

Given that this compound is an analogue of the anticancer compound alanosine, a critical future direction is to investigate its potential as a therapeutic agent. nih.gov Alanosine functions by inhibiting enzymes involved in amino acid metabolism. Therefore, studies should be designed to screen this compound for similar activities, such as the inhibition of arginase or other enzymes in amino acid biosynthesis pathways. mdpi.com Exploring its effects on various cancer cell lines could reveal novel antiproliferative activities. nih.gov Furthermore, the unique nitrosohydroxyamino group may confer other bioactivities, such as antimicrobial or antiviral properties, which warrants comprehensive screening against a diverse panel of pathogens. nih.gov

Sustainable Production and Biocatalytic Synthesis Innovations

This compound is naturally sourced from the fermentation of Streptomyces galilaeus. nih.gov To make this compound more accessible for research and potential commercial applications, developing sustainable and efficient production methods is essential.

Future Research Directions: The natural production in S. galilaeus can be optimized through systems and synthetic biology approaches. rsc.orgucsd.edu Morphological engineering of the bacterium could improve growth and productivity in industrial fermenters, while optimizing fermentation media and conditions using sustainable feedstocks could reduce costs and environmental impact. nih.govresearchgate.net

Beyond fermentation, biocatalytic synthesis represents a powerful future paradigm. symeres.com The development of novel enzyme cascades could enable the de novo synthesis of this compound from simple, inexpensive precursors. nih.govnih.gov Researchers could explore engineering enzymes like aminotransferases or synthetases to perform the specific steps required to build the this compound scaffold. This approach offers the potential for high stereoselectivity and yield under mild, environmentally friendly conditions, providing a scalable and sustainable alternative to total chemical synthesis. mdpi.comthieme-connect.com

Integration of Multi-Omics and Systems Biology Approaches

To fully understand this compound, from its biosynthesis by Streptomyces to its mode of action in target organisms, a holistic, systems-level approach is necessary. ucsd.edunih.gov Integrating various "omics" technologies can provide a comprehensive blueprint of the biological processes involved. nih.govnih.gov

Proposed Research Strategies:

Genomics and Transcriptomics: Sequencing the genome of Streptomyces galilaeus would allow for the identification of the biosynthetic gene cluster (BGC) responsible for this compound production. rsc.orgdtu.dk Transcriptomics could then reveal how the expression of these genes is regulated and how it correlates with metabolite production under different growth conditions. dtu.dk

Proteomics and Metabolomics: Proteomic analysis can identify the specific enzymes (proteins) encoded by the BGC and confirm their roles in the biosynthetic pathway. nih.gov Metabolomics would provide a detailed profile of the metabolic state of the organism during production and help identify pathway intermediates and potential bottlenecks. researchgate.net

Systems Biology: By integrating these multi-omics datasets, researchers can construct comprehensive computational models of the metabolic and regulatory networks in S. galilaeus. nih.govslideshare.net These models can be used to predict the effects of genetic modifications, paving the way for the rational engineering of the strain to enhance the production of this compound. rsc.org This integrated approach is crucial for transforming natural product discovery from a process of screening to one of targeted design. digitellinc.com

Development of Novel Chemical Biology Probes

To precisely identify the molecular targets of this compound and elucidate its mechanism of action, the development of specialized chemical biology probes is a critical future step. nih.gov Chemical probes are small molecules derived from a bioactive compound that are modified to allow for the visualization or capture of their binding partners within a complex biological system. pageplace.denih.gov

Future Development and Applications: A chemical probe based on the this compound structure would typically incorporate two key features: a reactive group for covalent bonding to its target and a reporter tag (like a fluorophore or biotin) for detection and isolation. nih.gov The development process would involve synthesizing analogues of this compound that retain their biological activity while carrying these modifications.

Once developed, these probes could be used in several ways:

Target Identification: An affinity-tagged this compound probe could be used in pull-down experiments with plant or cell lysates to isolate its direct binding partners, which can then be identified using mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): If the probe is designed to react with the active site of a target enzyme, it can be used to profile the activity state of that enzyme in living cells or tissues.

Cellular Imaging: A fluorescently-tagged probe would enable researchers to visualize the subcellular localization of this compound, providing clues about its site of action. nih.gov

These advanced tools would be invaluable for validating the molecular targets of this compound's herbicidal activity and for discovering new targets related to other potential bioactivities. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Homoalanosine in preclinical studies?

Methodological Answer:

- Synthesis: Follow stepwise organic synthesis protocols with precise stoichiometric controls. Use protecting groups for reactive amino sites to prevent undesired side reactions .

- Characterization: Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Document solvent systems and column parameters for reproducibility .

- Reproducibility: Provide raw spectral data in supplementary materials, adhering to journal guidelines for compound characterization .

Basic: What in vitro assays are most suitable for evaluating this compound’s biochemical activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., Michaelis-Menten kinetics) to measure IC₅₀ values against target enzymes. Include positive controls (e.g., known inhibitors) and triplicate runs .

- Cellular Uptake: Apply radiolabeled this compound in cell culture models, using scintillation counting or fluorescence microscopy. Normalize data to protein content or cell count .

- Data Reporting: Use standard deviations and p-values (t-test/ANOVA) to confirm significance. Avoid overinterpreting marginal effects without dose-response curves .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

Methodological Answer:

- Meta-Analysis: Systematically aggregate data using PRISMA guidelines. Stratify by species, dosage, and administration routes. Apply random-effects models to account for heterogeneity .

- In Silico Modeling: Use PBPK (physiologically based pharmacokinetic) models to simulate interspecies differences in metabolism. Validate with in vivo data from knockout animal models .

- Controlled Replication: Design cross-species studies with standardized protocols (e.g., identical HPLC methods, sampling intervals) to isolate variables .

Advanced: What strategies optimize the detection of this compound metabolites in complex biological matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate metabolites. Include internal standards (e.g., isotope-labeled analogs) for quantification .

- Analytical Techniques: Combine UPLC-QTOF-MS for high-resolution metabolite profiling and MS/MS fragmentation libraries for structural elucidation .

- Data Analysis: Apply untargeted metabolomics workflows (e.g., XCMS Online, METLIN) with false-discovery-rate (FDR) correction to reduce noise .

Advanced: How should researchers design studies to investigate this compound’s mechanism of action amid conflicting hypotheses?

Methodological Answer:

- Hypothesis Testing: Formulate competing hypotheses using the PICO framework (Population: cell/animal models; Intervention: this compound dosing; Comparison: knockouts/controls; Outcomes: molecular targets) .

- Multi-Omics Integration: Pair transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by this compound. Use pathway enrichment tools (e.g., DAVID, KEGG) .

- Knockdown/Overexpression Models: CRISPR/Cas9 or siRNA to validate candidate targets. Include rescue experiments to confirm specificity .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Curve Fitting: Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/ED₅₀ values. Software: GraphPad Prism or R (drc package) .

- Outlier Handling: Apply Grubbs’ test or ROUT method to exclude outliers. Justify exclusions in supplementary materials .

- Power Analysis: Precalculate sample sizes using G*Power to ensure adequate statistical power (α=0.05, β=0.2) .

Advanced: How can researchers address the limited bioavailability of this compound in translational studies?

Methodological Answer:

- Formulation Optimization: Test nanoemulsions or liposomal carriers to enhance solubility. Use dynamic light scattering (DLS) for particle size analysis .

- Prodrug Design: Synthesize ester or peptide-linked prodrugs. Assess stability in simulated gastric fluid and plasma .

- In Vivo Imaging: Utilize PET/CT with radiolabeled this compound to track real-time biodistribution in animal models .

Key Considerations:

- Data Transparency: Share raw datasets via repositories like Zenodo or Figshare, adhering to FAIR principles .

- Ethical Reporting: Avoid selective data presentation; disclose all negative/ambiguous results .

- Interdisciplinary Collaboration: Engage statisticians, synthetic chemists, and pharmacologists to strengthen study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.